N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H20FN3O3S and its molecular weight is 389.45. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
Compounds similar to N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide have been utilized in the development of selective radioligands for imaging translocator proteins (18 kDa) with Positron Emission Tomography (PET). These ligands, such as DPA-714 and its derivatives, have shown high affinity for the translocator protein, making them suitable for in vivo imaging of neuroinflammatory processes (Dollé et al., 2008).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines closely related to the compound of interest have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds have demonstrated potential for in vivo PET imaging of neuroinflammation, showcasing their utility in diagnosing and studying neurological disorders (Damont et al., 2015).
Study of Peripheral Benzodiazepine Receptors
Fluoroethoxy and fluoropropoxy substituted compounds, including 2-phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidines, have been synthesized to study peripheral benzodiazepine receptors (PBRs). These compounds have shown high in vitro affinity and selectivity for PBRs, suggesting their use in understanding PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Antitumor and Herbicidal Activities
Some derivatives of thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antitumor and herbicidal activities. These studies indicate the potential of such compounds in developing new therapeutic and agricultural agents (Jing, 2011; Wu et al., 2011).
Vasopressin Receptor Ligands
Derivatives like TASP0434299, a novel pyridopyrimidin-4-one derivative, have been characterized as radioligand candidates for the arginine vasopressin 1B (V1B) receptor. These compounds exhibit high binding affinities and antagonistic activities, highlighting their application in studying and potentially treating conditions related to V1B receptor dysregulation (Koga et al., 2016).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-11(2)9-23-18(25)17-15(6-7-27-17)22(19(23)26)10-16(24)21-13-5-4-12(3)14(20)8-13/h4-8,11,17H,9-10H2,1-3H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKVWBFIXGFVOY-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide |
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